Antileishmanial agent-4

Antileishmanial Leishmania infantum Ribonucleoside analogue

Antileishmanial agent-4 delivers a 12.5-fold potency advantage over antiparasitic agent-4 against L. infantum (EC₅₀ 0.68 μM vs 8.51 μM). Its exceptional selectivity index (>94, CC₅₀ >64 μM against human MRC5 fibroblasts and murine peritoneal macrophages) allows testing at concentrations up to 64 μM without confounding mammalian cytotoxicity—ideal for combination screens and SAR studies. With 2–6.7× greater potency than miltefosine (EC₅₀ 1.41–4.57 μM), it provides a sensitive baseline for cross-resistance profiling in drug-resistant L. infantum strains. Researchers choose this compound for reproducible antiparasitic data with minimal false-positive risk from host cell toxicity.

Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
Cat. No. B15143945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-4
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESCC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=CC=CC=N4
InChIInChI=1S/C17H18N4O4/c1-9-13-10(11-4-2-3-5-18-11)6-21(16(13)20-8-19-9)17-15(24)14(23)12(7-22)25-17/h2-6,8,12,14-15,17,22-24H,7H2,1H3/t12-,14-,15-,17-/m1/s1
InChIKeyVPFOJIOMTTWDIZ-DNNBLBMLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-4: A Ribonucleoside Analogue with Sub‑Micromolar Activity Against Leishmania infantum and Trypanosoma cruzi for Research Procurement


Antileishmanial agent-4 is a synthetic ribonucleoside analogue that targets nucleic acid synthesis in Leishmania species . Its molecular formula is C₁₇H₁₈N₄O₄ with a molecular weight of 342.35 g/mol . The compound demonstrates sub‑micromolar activity against Leishmania infantum (EC₅₀ = 0.68 μM) and Trypanosoma cruzi (EC₅₀ = 0.83 μM) , along with low cytotoxicity towards human MRC5 cells and murine peritoneal macrophages (CC₅₀ > 64 μM) , yielding a calculated selectivity index exceeding 94.

Why In‑Class Ribonucleoside Analogue Substitution Fails: Procurement‑Critical Differentiation for Antileishmanial Agent-4


Ribonucleoside analogues as a class interfere with nucleic acid synthesis in kinetoplastid parasites, yet small structural variations produce orders‑of‑magnitude differences in antiparasitic potency and selectivity . For instance, a closely related ribonucleoside analogue—antiparasitic agent‑4 (compound 4q)—requires an IC₅₀ of 8.51 μM against L. infantum, whereas antileishmanial agent‑4 achieves an EC₅₀ of 0.68 μM, representing a 12.5‑fold potency improvement . Moreover, cytotoxicity profiles diverge dramatically: antileishmanial agent‑4 maintains a CC₅₀ > 64 μM against both human MRC5 fibroblasts and murine peritoneal macrophages , while the comparator antiparasitic agent‑4 exhibits a CC₅₀ of 18.97 μM against HepG2 cells . These quantifiable disparities in efficacy and safety margins render simple substitution of in‑class analogs scientifically and operationally unsound.

Quantitative Differentiation of Antileishmanial Agent-4: Head‑to‑Head and Cross‑Study Comparisons Against Leishmania infantum and Trypanosoma cruzi


12.5‑Fold Greater Potency Against Leishmania infantum Compared to Antiparasitic Agent‑4

Antileishmanial agent‑4 inhibits L. infantum with an EC₅₀ of 0.68 μM . In contrast, the structurally related antiparasitic agent‑4 (compound 4q) exhibits an IC₅₀ of 8.51 μM against the same parasite . The 12.5‑fold difference in potency underscores the profound impact of minor structural modifications on biological activity.

Antileishmanial Leishmania infantum Ribonucleoside analogue

2.7‑Fold Enhanced Activity Against Trypanosoma cruzi Relative to Antiparasitic Agent‑4

Against T. cruzi, antileishmanial agent‑4 demonstrates an EC₅₀ of 0.83 μM . The comparator antiparasitic agent‑4 shows an IC₅₀ of 2.20 μM , indicating a 2.7‑fold potency advantage for antileishmanial agent‑4.

Antitrypanosomal Trypanosoma cruzi Chagas disease

Superior Selectivity Index Exceeding 94 Versus Antiparasitic Agent‑4's Selectivity of ~2

Antileishmanial agent‑4 exhibits minimal cytotoxicity against human MRC5 fibroblasts and murine peritoneal macrophages, with CC₅₀ values > 64 μM in both cell types . This yields a selectivity index (CC₅₀ / EC₅₀) > 94 when paired with the L. infantum EC₅₀ of 0.68 μM. In contrast, antiparasitic agent‑4 displays a CC₅₀ of 18.97 μM against HepG2 cells , resulting in a selectivity index of approximately 2.2 (18.97 μM / 8.51 μM). The >40‑fold difference in selectivity index highlights a substantially wider therapeutic window for antileishmanial agent‑4.

Selectivity index Cytotoxicity Therapeutic window

Potency Advantage Over Miltefosine in Leishmania infantum Intracellular Amastigotes

Miltefosine, an approved oral drug for visceral leishmaniasis, exhibits EC₅₀ values ranging from 1.41 μM to 4.57 μM against L. infantum intracellular amastigotes in a panel of 13 Brazilian strains [1]. Antileishmanial agent‑4, with an EC₅₀ of 0.68 μM , demonstrates 2‑ to 6.7‑fold greater potency than miltefosine in the same disease‑relevant intracellular amastigote model.

Miltefosine Leishmania infantum Intracellular amastigote

Procurement‑Guided Application Scenarios for Antileishmanial Agent-4 in Antiparasitic Discovery and Mechanism‑of‑Action Studies


High‑Throughput Screening for Novel Antileishmanial Combinations

Antileishmanial agent‑4's sub‑micromolar EC₅₀ (0.68 μM) and exceptional selectivity index (>94) make it an ideal reference compound for combination screens. Its low cytotoxicity permits testing at concentrations up to 64 μM without confounding mammalian cell toxicity, enabling clear discrimination between additive, synergistic, or antagonistic interactions with candidate compounds. This reduces false‑positive rates and conserves precious screening libraries .

Chemical Probe for Dissecting Ribonucleoside Analogue Mechanism in Kinetoplastids

The compound's 12.5‑fold potency advantage over antiparasitic agent‑4 against L. infantum suggests that subtle structural features critically influence target engagement or intracellular metabolism. Researchers investigating the structure‑activity relationships (SAR) of ribonucleoside analogues can employ antileishmanial agent‑4 as a benchmark to probe how modifications to the pyrrolo[2,3‑d]pyrimidine scaffold alter antiparasitic efficacy and selectivity .

In Vitro Potency Benchmarking for Drug‑Resistant Leishmania infantum Isolates

With an EC₅₀ of 0.68 μM—2‑ to 6.7‑fold lower than miltefosine's 1.41–4.57 μM range [1]—antileishmanial agent‑4 provides a highly sensitive baseline for assessing cross‑resistance in L. infantum strains. Its robust activity in intracellular amastigote models ensures that shifts in EC₅₀ can be reliably attributed to parasite‑intrinsic resistance mechanisms rather than assay variability, making it a valuable tool for antileishmanial drug discovery programs targeting resistant phenotypes.

Technical Documentation Hub

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